molecular formula C20H14ClFN4O3 B6567742 3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921574-60-9

3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6567742
CAS No.: 921574-60-9
M. Wt: 412.8 g/mol
InChI Key: BMOLMWJGRDFBLJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a 4-fluorophenyl carboxamide at position 7, and a methyl group at position 3. The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and metabolic disorders .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-25-10-15(18(27)23-13-6-4-12(22)5-7-13)16-17(25)19(28)26(20(29)24-16)14-8-2-11(21)3-9-14/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOLMWJGRDFBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogenated Aryl Groups : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound mirror substitutions in other anticancer agents (e.g., compound 19b), which enhance target affinity and metabolic stability .
  • Carboxamide Linkage : The N-(4-fluorophenyl)carboxamide group is structurally analogous to sulfonamide and thiophene-carboxamide moieties in , which improve solubility and receptor binding .
  • Methyl Substitution : The 5-methyl group may reduce toxicity compared to bulkier substituents, as seen in compound 7 (), where N5-methylation increased the MTD to 10 mg/kg .

Enzymatic and Cellular Activity

Table 2: Comparative Enzyme Inhibition and Antiproliferative Effects
Compound Target Enzyme(s) IC50/Ki (nM) Cell Line Activity Reference
Target Compound Not reported Not reported Not reported
Compound 1 () SHMT2, GARFTase SHMT2: 12 ± 3; GARFTase: 8 ± 2 CHO cells (RFC/PCFT-dependent)
Compound 19b () Microtubules EC50 = 0.8 ± 0.1 µM A-10 rat aortic smooth muscle cells
LY231514 () Thymidylate synthase Ki = 1.2 ± 0.3 Phase II clinical candidate

Key Observations :

  • The fluorophenyl carboxamide group may confer microtubule-disrupting activity akin to compound 19b, which outperformed doxorubicin in cytotoxicity assays .

Toxicity and Maximum Tolerated Dose (MTD)

  • Compound 7 () : MTD = 10 mg/kg in mice, with lower toxicity attributed to N5-methylation .
  • Compound 6 () : MTD = 5 mg/kg; higher toxicity linked to unsubstituted N5 .
  • LY231514 : MTD = 5 mg/kg, highlighting the sensitivity of pyrrolo[3,2-d]pyrimidines to substitution patterns .

The target compound’s 5-methyl group and fluorophenyl carboxamide may position it within the safer MTD range observed for compound 7, though in vivo studies are needed for confirmation .

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